

In-Depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone

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Compound of Interest

Compound Name: 3'-Chloro-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1356668

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CAS Number: 886503-42-0

This technical guide provides a comprehensive overview of **3'-Chloro-5'-(trifluoromethoxy)acetophenone**, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

3'-Chloro-5'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by the presence of chloro and trifluoromethoxy substituents on the phenyl ring. These functional groups significantly influence its reactivity and physicochemical properties, making it a valuable building block in organic synthesis.

Property	Value
CAS Number	886503-42-0
Molecular Formula	C ₉ H ₆ ClF ₃ O ₂
Molecular Weight	238.59 g/mol
Appearance	White to light yellow powder/crystal
Purity	≥ 98% (GC)
Predicted XlogP	3.4
Storage Conditions	Room Temperature, Sealed in dry

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3'-Chloro-5'-(trifluoromethoxy)acetophenone** are not readily available in public literature, a general synthetic approach can be inferred from the synthesis of structurally similar compounds. A plausible method involves a Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene.

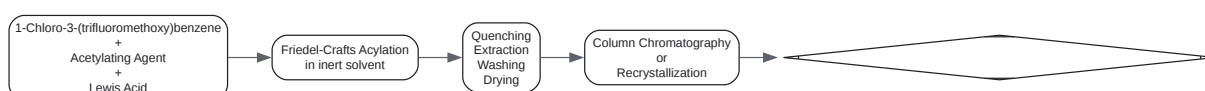
Hypothetical Experimental Protocol (by analogy):

Reaction: Friedel-Crafts Acylation

- Reactants:
 - 1-Chloro-3-(trifluoromethoxy)benzene
 - Acetyl chloride or Acetic anhydride
 - Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
- Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
- Procedure:

- To a cooled (0-5 °C) solution of 1-chloro-3-(trifluoromethoxy)benzene in the chosen inert solvent, slowly add the Lewis acid catalyst portion-wise while stirring.
- Once the addition of the catalyst is complete, add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.
- After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by carefully pouring the mixture into ice-cold water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **3'-Chloro-5'-(trifluoromethoxy)acetophenone**.

Logical Workflow for Synthesis:



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Caption: Hypothetical synthesis workflow for **3'-Chloro-5'-(trifluoromethoxy)acetophenone**.

Applications in Research and Development

3'-Chloro-5'-(trifluoromethoxy)acetophenone serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of the final active ingredient.

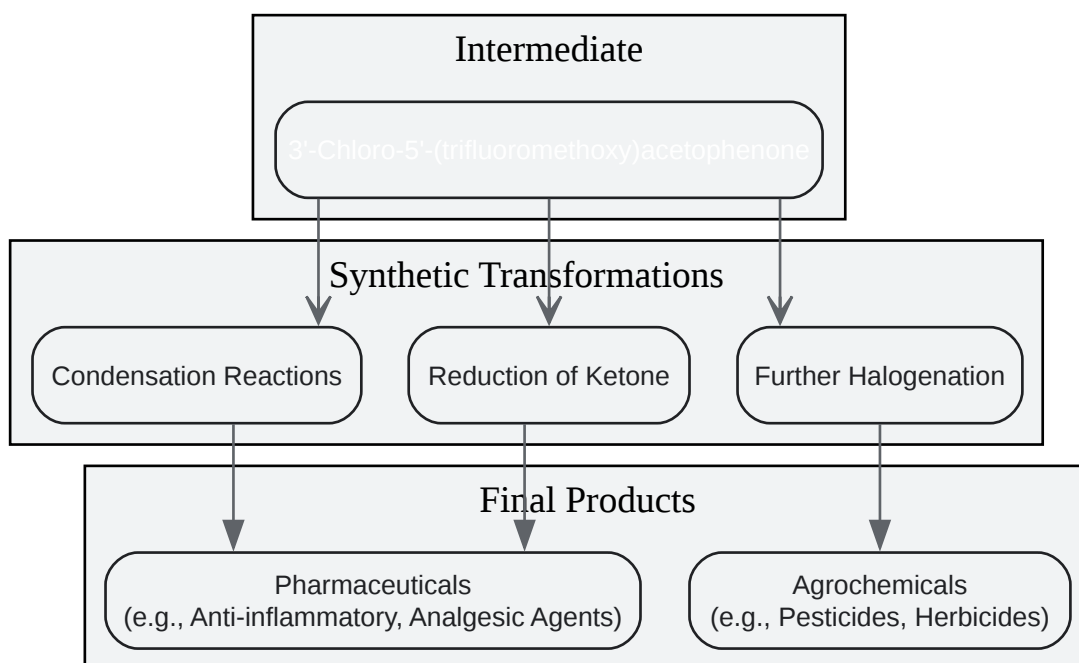
Pharmaceutical Intermediate

This compound is utilized in the development of novel drug candidates. While specific public examples are scarce, its structural motifs are found in molecules targeting various biological pathways. For instance, substituted acetophenones are precursors to chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.

Agrochemical Synthesis

In the agrochemical sector, this intermediate is valuable for the synthesis of new pesticides and herbicides. The trifluoromethoxy group is known to increase the lipophilicity and biological activity of agrochemicals.

General Application Workflow:



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Caption: Potential synthetic pathways from the core intermediate.

Safety and Handling

Appropriate safety precautions should be taken when handling **3'-Chloro-5'-(trifluoromethoxy)acetophenone**. It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

Spectroscopic Data

While a comprehensive public spectral database for this specific compound is limited, analogous structures can provide an indication of expected spectral features.

- ^1H NMR: Signals corresponding to the acetyl group (singlet, ~ 2.6 ppm) and aromatic protons (multiplets, ~ 7.5 - 8.0 ppm) are expected.
- ^{13}C NMR: Resonances for the carbonyl carbon (~ 196 ppm), methyl carbon (~ 26 ppm), and aromatic carbons (in the range of 115 - 160 ppm, including carbons attached to chlorine and the trifluoromethoxy group) would be anticipated.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~ 1690 cm^{-1}) and C-F stretches of the trifluoromethoxy group would be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

This technical guide provides a summary of the available information on **3'-Chloro-5'-(trifluoromethoxy)acetophenone**. Further research into proprietary databases and scientific literature may yield more specific details on its synthesis and applications.

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